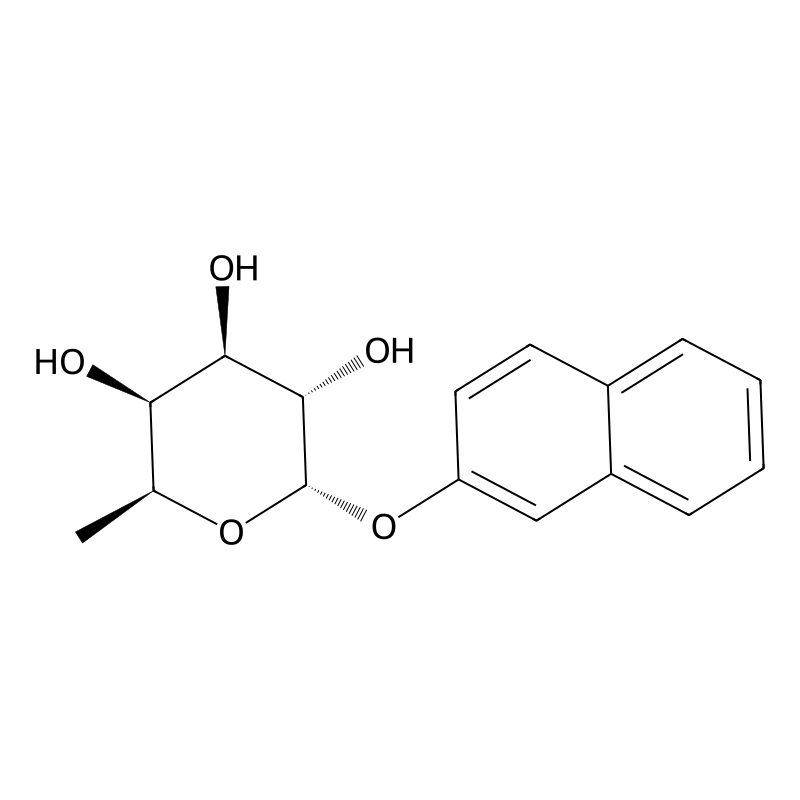

Naphthyl-alpha-L-fucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biochemical Assays

NALF is a valuable tool in fluorometric assays for measuring alpha-L-fucosidase activity. Compared to the traditionally used p-nitrophenyl-alpha-L-fucoside (PNF), NALF offers several advantages:

- Increased sensitivity: NALF exhibits higher fluorescence intensity upon enzymatic cleavage, allowing for the detection of lower enzyme activities. Source: Suitability of naphthyl-alpha-L-fucosides for the investigation of alpha-L-fucosidases (author's transl): )

- Reduced background noise: The fluorescence emission of NALF is distinct from that of biological samples, minimizing background interference and improving assay accuracy.

These advantages make NALF a preferred substrate for quantifying alpha-L-fucosidase activity in various biological samples, including tissues, cell lysates, and purified enzymes.

Investigating Alpha-L-fucosidase Function

NALF can be employed to study the function and regulation of alpha-L-fucosidase. By monitoring its enzymatic cleavage under different conditions, researchers can gain insights into:

- Enzyme kinetics: The rate of NALF hydrolysis by alpha-L-fucosidase can be used to determine kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax), providing information about enzyme-substrate binding and catalytic efficiency.

- Inhibitor screening: NALF can be used in enzyme inhibition assays to identify and characterize potential inhibitors of alpha-L-fucosidase. This information is crucial for developing drugs that target this enzyme for therapeutic purposes.

Naphthyl-alpha-L-fucoside is a glycoside compound characterized by the presence of a naphthyl group linked to an alpha-L-fucose moiety. This compound serves as a chromogenic substrate for alpha-L-fucosidase, an enzyme that hydrolyzes fucosides. Upon hydrolysis, naphthyl-alpha-L-fucoside releases 2-naphthol, which can be detected and quantified, making it valuable in biochemical assays and research settings. Its structure allows for various chemical interactions and modifications, enhancing its utility in organic synthesis and biological applications.

Naphthyl-alpha-L-fucoside acts as a substrate for alpha-L-fucosidase. The enzyme recognizes the specific structure of the L-fucose unit and cleaves the glycosidic bond, releasing the naphthol moiety. This allows for the detection and quantification of alpha-L-fucosidase activity in various biological samples.

While a detailed mechanism of action beyond its role as a substrate is not applicable, naphthyl-alpha-L-fucoside has been used in research to:

- Measure alpha-L-fucosidase activity: The released naphthol can be quantified using colorimetric or fluorescent methods, providing a measure of enzyme activity in tissues, cells, or purified enzyme preparations.

- Investigate alpha-L-fucosidase function: By studying the hydrolysis of naphthyl-alpha-L-fucoside in different conditions or by mutant enzymes, researchers can gain insights into the function and regulation of alpha-L-fucosidase [].

This reaction is significant for its application in enzymatic assays, where the release of 2-naphthol can be monitored spectrophotometrically. Additionally, naphthyl-alpha-L-fucoside can undergo other organic transformations typical of aromatic compounds, such as electrophilic substitutions and reductions.

Naphthyl-alpha-L-fucoside exhibits notable biological activity as a substrate for alpha-L-fucosidase. This enzyme plays a crucial role in various biological processes, including cell signaling and the metabolism of glycoproteins. The compound's ability to release 2-naphthol upon enzymatic action allows researchers to study fucosidase activity in different biological contexts. Furthermore, its use as a substrate in histochemical studies aids in understanding fucose-related pathways in cellular biology.

Several methods exist for synthesizing naphthyl-alpha-L-fucoside:

- Glycosylation Reactions: The most common method involves the glycosylation of naphthol with activated alpha-L-fucose derivatives using acid or base catalysts.

- Enzymatic Synthesis: Enzymatic methods utilizing specific glycosyltransferases can produce naphthyl-alpha-L-fucoside with high specificity and yield.

- Chemical Modification: Starting from commercially available naphthol derivatives, chemical modifications can introduce the fucose moiety through various coupling reactions.

These methods allow for the production of naphthyl-alpha-L-fucoside with varying degrees of purity and yield depending on the chosen approach.

Naphthyl-alpha-L-fucoside has several applications across different fields:

- Biochemical Assays: It is primarily used as a substrate for measuring alpha-L-fucosidase activity in clinical and research laboratories.

- Histochemistry: The compound aids in visualizing fucose-containing structures within tissues through histochemical staining techniques.

- Research: It serves as a tool for studying fucose metabolism and related enzymatic pathways in various organisms.

Interaction studies involving naphthyl-alpha-L-fucoside focus on its relationship with alpha-L-fucosidase and other enzymes. Research indicates that factors such as pH, temperature, and the presence of inhibitors can significantly affect its hydrolysis rate. For instance, certain aldehyde fixatives have been shown to inhibit alpha-L-fucosidase activity, impacting the reliability of assays using this substrate .

Several compounds share structural similarities with naphthyl-alpha-L-fucoside. Here are some notable examples:

Naphthyl-alpha-L-fucoside stands out due to its specific application as a chromogenic substrate for alpha-L-fucosidase, facilitating quantitative analysis in biochemical studies.

| Glycosylation Method | Temperature (°C) | Yield (%) | Stereoselectivity | Reference |

|---|---|---|---|---|

| Trichloroacetimidate with trimethylsilyl trifluoromethanesulfonate | -20 | 56-93 | α:β = 7:1 | [11] [19] |

| Phenylselenide with diphenyl sulfoxide/triflic anhydride | Room temperature | 65-85 | High α-selectivity | [36] |

| Benzyl 1-hydroxy donor with trimethylsilyl trifluoromethanesulfonate | Room temperature | 88-95 | High α-selectivity | [22] |

| ortho-(Methyltosylaminoethynyl)benzyl with trimethylsilyl trifluoromethanesulfonate | Room temperature | 83-99 | Complete β-selectivity (participating groups) | [21] |

| N-Iodosuccinimide/trimethylsilyl trifluoromethanesulfonate activation | Room temperature | 74-82 | >95% α-selectivity | [16] |

Protecting Group Chemistry in Fucoside Synthesis

The selection and optimization of protecting group strategies constitute critical elements in the successful synthesis of naphthyl-alpha-L-fucoside derivatives [6] [15]. The inherent acid sensitivity of fucosidic bonds necessitates careful consideration of protecting group combinations that maintain bond integrity throughout synthetic sequences while enabling selective deprotection [6].

Acyl Protecting Groups

Traditional acetyl protecting groups have been extensively employed in fucose chemistry, though their utility is limited by moderate acid stability [11]. The 2,3,4-tri-O-acetyl protecting pattern enables efficient synthesis through three-step sequences achieving overall yields of 78% [11]. Deprotection is typically accomplished using sodium methoxide under basic conditions, which preserves the acid-sensitive fucosidic linkage [11].

Benzoyl protecting groups offer enhanced acid stability compared to acetyl derivatives [21]. The 2,3,4-tri-O-benzoyl configuration demonstrates superior performance in glycosylation reactions, with yields reaching 88-95% [21]. The increased electron-withdrawing nature of benzoyl groups provides better stabilization of the fucosidic bond during acidic reaction conditions [21]. Removal is achieved through standard Zemplén conditions using sodium methoxide [21].

Benzyl Ether Protection

Benzyl ether protecting groups represent a robust alternative for fucose derivatives, offering excellent acid stability and orthogonal deprotection conditions [22]. The 2,3,4-tri-O-benzyl protection pattern enables high-yielding glycosylations with yields of 65-91% [22]. The primary advantage lies in the hydrogenolytic removal conditions, which are compatible with acid-sensitive fucosidic bonds [22]. The stereoselective synthesis of α-L-fucosyl dipeptides has been successfully achieved using 1-hydroxy 2,3,4-tri-O-benzyl-L-fucose donors in the presence of trimethylsilyl trifluoromethanesulfonate [22].

Optimized Protecting Group Combinations

Recent investigations have identified the combination of 4-methylbenzyl and levulinoyl groups as providing optimal protection for fucosidic bonds [6] [15]. This protecting group combination enables the synthesis of glycopeptides containing acid-sensitive fucose residues [6]. The relationship between protecting group design and acid stability has been systematically investigated using trifluoroacetic acid cocktail conditions [6]. The 4-methylbenzyl group provides robust protection during solid-phase peptide synthesis, while the levulinoyl group can be selectively removed using hydrazine under neutral conditions [6] [15].

Silyl Protecting Groups

Silyl ether protecting groups, particularly tert-butyldimethylsilyl derivatives, have demonstrated exceptional utility in fucose synthesis [36]. The 3,4-di-O-tert-butyldimethylsilyl protection pattern offers high yields of 77-92% while maintaining excellent stereoselectivity [36]. The enhanced steric bulk of silyl groups contributes to improved α-selectivity in glycosylation reactions through destabilization of β-anomeric intermediates [36]. Deprotection is accomplished using tetrabutylammonium fluoride under mild conditions [36].

Table 2: Protecting Group Chemistry in Fucoside Synthesis

| Protecting Group Combination | Acid Stability | Removal Conditions | Overall Yield (%) | Reference |

|---|---|---|---|---|

| 2,3,4-Tri-O-acetyl | Moderate | Sodium methoxide | 78 (3 steps) | [11] |

| 2,3,4-Tri-O-benzoyl | Good | Sodium methoxide | 88-95 | [21] |

| 2,3,4-Tri-O-benzyl | Good | Hydrogenolysis | 65-91 | [22] |

| 4-Methylbenzyl + Levulinoyl | Optimal | Hydrazine (neutral conditions) | 56 | [6] [15] |

| 3,4-Di-O-tert-butyldimethylsilyl | Good | Tetrabutylammonium fluoride | 77-92 | [36] |

| 2-O-Benzyl-3,4-di-O-acetyl | Good | Acetic anhydride/perchloric acid | 56 | [19] |

Enzymatic vs. Chemical Synthesis Approaches

The synthesis of naphthyl-alpha-L-fucoside can be accomplished through both chemical and enzymatic methodologies, each offering distinct advantages and limitations [5] [7] [28]. The choice between these approaches depends on factors including reaction scale, stereochemical requirements, substrate availability, and economic considerations [7] [28].

Chemical Synthesis Approaches

Chemical glycosylation methods provide robust and scalable routes to naphthyl-alpha-L-fucoside derivatives [11] [19] [22]. The trichloroacetimidate methodology represents the most established chemical approach, offering yields of 56-93% with excellent stereochemical control [11] [19]. The method's primary advantages include high reproducibility, scalability, and tolerance of diverse protecting group patterns [11]. However, the requirement for harsh acidic conditions and the inherent acid lability of fucosidic bonds present significant challenges [7].

Phenylselenide-based chemical synthesis offers superior stereoselectivity with yields of 65-85% [36]. This approach provides mechanistic insights through low-temperature nuclear magnetic resonance studies and enables precise control over reaction pathways [36]. The methodology demonstrates particular effectiveness for complex oligosaccharide assembly, though it requires multiple synthetic steps and specialized reagents [36].

Enzymatic Synthesis Methodologies

Enzymatic approaches to fucose-containing compounds leverage the natural substrate specificity and mild reaction conditions of glycosidases and glycosyltransferases [5] [7] [28]. α-L-fucosidase-mediated transglycosylation reactions provide regioselective synthesis of fucosyl-N-acetylglucosamine derivatives with yields ranging from 23-56% [5] [9] [10]. The enzyme from Lactobacillus casei demonstrates exceptional regioselectivity, with AlfB producing exclusively fucosyl-α-1,3-N-acetylglucosamine and AlfC generating fucosyl-α-1,6-N-acetylglucosamine [10].

Directed evolution strategies have significantly enhanced enzymatic efficiency, with mutant α-L-fucosidases achieving 32-fold improvements in transferase to hydrolytic activity ratios [27]. The optimized variants demonstrate maximum yields exceeding 60% for specific transglycosylation products, compared to 7% with wild-type enzymes [27]. Key mutations including T264A, Y267F, and L322P located in the second amino acid shell of the active site contribute to improved substrate docking energies [27].

One-Pot Multienzyme Systems

The development of one-pot multienzyme systems represents a significant advancement in enzymatic fucose synthesis [7] [28]. These systems employ bifunctional L-fucokinase/guanosine diphosphate-fucose pyrophosphorylase to generate guanosine diphosphate-fucose from free L-fucose, adenosine triphosphate, and guanosine triphosphate [7] [28]. An inorganic pyrophosphatase degrades pyrophosphate byproducts to drive reaction equilibrium toward guanosine diphosphate-fucose formation [28]. The in situ generated guanosine diphosphate-fucose serves as substrate for fucosyltransferases, enabling synthesis yields of 13-60% over 4-24 hour reaction periods [7] [28].

Comparative Performance Analysis

Chemical synthesis approaches generally provide higher yields and greater substrate scope compared to enzymatic methods [11] [22] [36]. However, enzymatic synthesis offers superior regioselectivity and operates under milder reaction conditions that preserve acid-sensitive bonds [5] [7]. The economic considerations favor chemical synthesis for large-scale production, while enzymatic methods excel in specialized applications requiring precise stereochemical control [7] [28].

Table 3: Enzymatic vs Chemical Synthesis Approaches

| Synthesis Method | Typical Yield (%) | Stereoselectivity | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|

| Chemical (Trichloroacetimidate) | 56-93 | High (kinetic control) | 2-8 hours | High yields, scalable | Harsh conditions, acid labile |

| Chemical (Phenylselenide donors) | 65-85 | Excellent | 2-4 hours | Excellent selectivity | Multiple steps required |

| Enzymatic (α-L-fucosidase transglycosylation) | 23-56 | Regioselective | 1-4 hours | Mild conditions, regioselective | Limited substrate scope |

| Enzymatic (One-pot multienzyme) | 13-60 | High | 4-24 hours | One-pot, mild conditions | Complex enzyme systems |

| Enzymatic (guanosine diphosphate-fucose biosynthesis) | 31-57 | Natural | 2-6 hours | High purity, natural substrate | Expensive cofactors |

Optimization of Yield and Stereoselectivity

The optimization of synthetic parameters for naphthyl-alpha-L-fucoside production requires systematic investigation of multiple variables that influence both reaction efficiency and stereochemical outcomes [11] [22] [27] [36]. Recent advances in reaction engineering and mechanistic understanding have enabled substantial improvements in synthetic performance [16] [17] [27].

Temperature Effects and Kinetic Control

Temperature represents a critical parameter in controlling both yield and stereoselectivity in fucose glycosylation reactions [11] [22]. Systematic studies demonstrate that lower reaction temperatures favor α-selectivity through kinetic control mechanisms [11]. Optimal conditions for trichloroacetimidate-based glycosylations occur at -20°C, where α:β selectivity ratios of 7:1 are consistently achieved [11]. At ambient temperatures, stereoselectivity decreases significantly, with α:β ratios declining to approximately 1:2 [11].

The temperature dependence reflects the energy differences between competing transition states leading to α and β products [11]. Kinetic control predominates at lower temperatures, favoring the α-anomer due to stereoelectronic effects and anomeric stabilization [11]. Thermodynamic control becomes increasingly important at elevated temperatures, potentially leading to erosion of stereoselectivity [22].

Solvent System Optimization

Solvent selection profoundly influences both reaction efficiency and stereochemical outcomes in fucose glycosylation [36]. Dichloromethane represents the standard solvent for most glycosylation protocols, providing good solubility for reactants and appropriate dielectric properties [21] [22]. However, mixed solvent systems offer enhanced control over stereoselectivity [36].

The use of dichloromethane:diethyl ether mixtures (1:1) has been shown to promote β-selectivity in certain glycosylation reactions [36]. This effect is attributed to the lower polarity of ether stabilizing covalent anomeric intermediates while disfavoring charge separation in oxocarbenium ion pairs [36]. The mechanistic implications suggest that nucleophilic acceptors can displace covalent reactive species through SN2-like mechanisms, leading to stereoselective β-fucose bond formation [36].

Promoter Concentration and Activation Efficiency

The concentration of Lewis acid promoters significantly affects reaction efficiency and selectivity [21] [22]. Optimal trimethylsilyl trifluoromethanesulfonate concentrations typically range from 0.1-0.2 equivalents relative to the glycosyl donor [21] [22]. Higher promoter concentrations can lead to donor decomposition and formation of undesired side products [23]. Lower concentrations result in incomplete activation and reduced reaction rates [21].

The formation of glycosyl trichloroacetamides from trichloroacetimidate donors represents a significant side reaction that reduces synthetic efficiency [23]. Mechanistic studies using carbon-13 and nitrogen-15 labeled donors have demonstrated that trichloroacetamides form through intermolecular aglycon transfer reactions [23]. Understanding this mechanism enables the design of more effective glycosylation protocols that minimize dead-end side product formation [23].

Substrate Ratio Optimization

The donor to acceptor ratio significantly influences reaction outcomes and synthetic efficiency [16] [19]. Optimal ratios typically range from 1.2:1 to 1.5:1 donor to acceptor [16] [19]. Excess donor improves reaction completion and minimizes unreacted acceptor, though excessive amounts can lead to donor self-condensation and reduced atom economy [16]. Insufficient donor concentrations result in incomplete conversion and reduced yields [19].

Molecular Sieves and Water Removal

The presence of activated 4Å molecular sieves proves essential for achieving high yields and selectivity in fucose glycosylation reactions [11] [21]. Water removal is critical because trace moisture can hydrolyze reactive intermediates and promote undesired side reactions [11]. The molecular sieves also help maintain anhydrous conditions throughout the reaction, preventing acid-catalyzed decomposition of acid-labile fucosidic bonds [21].

Reaction Time and Kinetic vs. Thermodynamic Control

Optimal reaction times for fucose glycosylation typically range from 2-4 hours, after which yields plateau [27] [36]. Extended reaction times can lead to decomposition of acid-sensitive products and erosion of stereoselectivity as thermodynamic control becomes more significant [27]. Real-time monitoring through nuclear magnetic resonance spectroscopy enables precise determination of reaction endpoints and optimization of synthetic protocols [36].

Table 4: Optimization of Yield and Stereoselectivity

| Parameter | Optimal Conditions | Effect on Yield | Effect on Stereoselectivity | Reference |

|---|---|---|---|---|

| Temperature | -20°C to 0°C | Higher at lower temperatures | α-selectivity increases at lower temperature | [11] [22] |

| Solvent System | Dichloromethane or dichloromethane:diethyl ether (1:1) | Solvent dependent stereoselectivity | Ether promotes β-selectivity | [36] |

| Promoter Concentration | 0.1-0.2 equivalents trimethylsilyl trifluoromethanesulfonate | Optimal at 0.1 equivalents | Minimal effect | [21] [22] |

| Donor:Acceptor Ratio | 1.2-1.5:1 | Excess donor improves yield | Ratio affects side reactions | [16] [19] |

| Molecular Sieves | 4Å molecular sieves (activated) | Essential for water removal | Improves selectivity | [11] [21] |

| Reaction Time | 2-4 hours | Plateau after 2-4 hours | Kinetic vs thermodynamic control | [27] [36] |